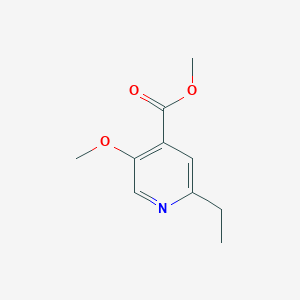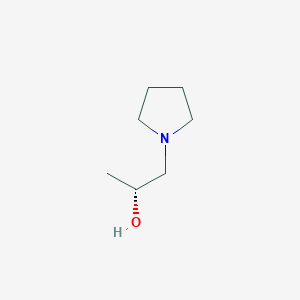
(2R)-1-(Pyrrolidin-1-YL)propan-2-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-1-(Pyrrolidin-1-YL)propan-2-OL is a chiral compound with a pyrrolidine ring attached to a propanol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(Pyrrolidin-1-YL)propan-2-OL typically involves the reaction of pyrrolidine with an appropriate epoxide or halohydrin under basic conditions. One common method is the nucleophilic ring-opening of an epoxide by pyrrolidine, followed by reduction to yield the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
(2R)-1-(Pyrrolidin-1-YL)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of halides or amines.
科学研究应用
(2R)-1-(Pyrrolidin-1-YL)propan-2-OL has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of (2R)-1-(Pyrrolidin-1-YL)propan-2-OL involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
(2S)-1-(Pyrrolidin-1-YL)propan-2-OL: The enantiomer of (2R)-1-(Pyrrolidin-1-YL)propan-2-OL, with similar but distinct properties.
1-(Pyrrolidin-1-YL)ethanol: A related compound with a shorter carbon chain.
1-(Pyrrolidin-1-YL)butanol: A related compound with a longer carbon chain.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of both a pyrrolidine ring and a hydroxyl group. This combination of features makes it a valuable compound for various applications, particularly in asymmetric synthesis and chiral drug development.
属性
分子式 |
C7H15NO |
|---|---|
分子量 |
129.20 g/mol |
IUPAC 名称 |
(2R)-1-pyrrolidin-1-ylpropan-2-ol |
InChI |
InChI=1S/C7H15NO/c1-7(9)6-8-4-2-3-5-8/h7,9H,2-6H2,1H3/t7-/m1/s1 |
InChI 键 |
BPYANEJZLUMJNA-SSDOTTSWSA-N |
手性 SMILES |
C[C@H](CN1CCCC1)O |
规范 SMILES |
CC(CN1CCCC1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane](/img/structure/B15052194.png)
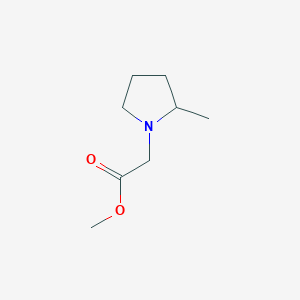
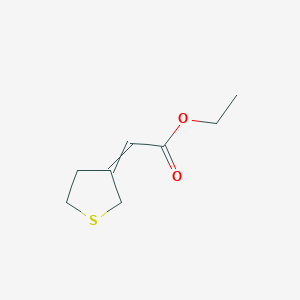
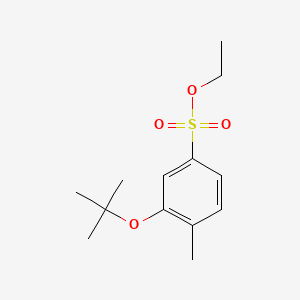
![5-[(1Z)-2-bromoethenyl]-2-methylpyridine](/img/structure/B15052225.png)
![5-Oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B15052226.png)
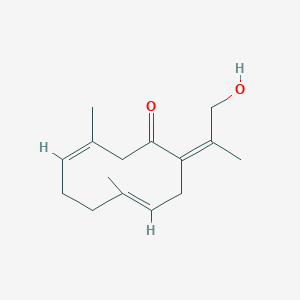



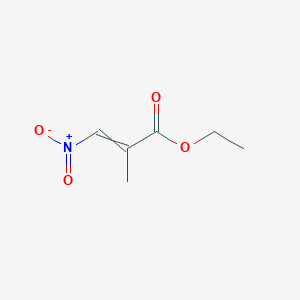

![[(2R)-3-carboxy-2-[(2,2-dimethylpropanoyl)oxy]propyl]trimethylazanium](/img/structure/B15052267.png)
